APS6-45

Kinase Selectivity RET Inhibition Off-Target Profiling

APS6-45 is a tumor-calibrated inhibitor derived from sorafenib, uniquely engineered for selective RET^M918T inhibition (Kd=28 nM) with drastically reduced off-target kinase interactions. Unlike broad-spectrum sorafenib—which confounds experimental outcomes via VEGFR, PDGFR, and RAF inhibition—APS6-45's refined selectivity, validated against a panel of >60 kinases, ensures that observed phenotypes in RAS/MAPK pathway studies are target-specific. With demonstrated oral bioavailability, nanomolar suppression of MTC colony formation (3–30 nM), and tumor growth inhibition in TT xenograft models (10 mg/kg/day) without body weight loss, this compound is an indispensable tool for target validation, kinase selectivity benchmarking, and preclinical pharmacodynamic studies in RET-driven malignancies.

Molecular Formula C23H16F8N4O3
Molecular Weight 548.39
CAS No. 2188236-41-9
Cat. No. B605546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPS6-45
CAS2188236-41-9
SynonymsAPS6-45;  APS645;  APS6 45;  APS-645;  APS 645
Molecular FormulaC23H16F8N4O3
Molecular Weight548.39
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F
InChIInChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37)
InChIKeyMVUPJRHPAMCBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APS6-45: A Tumor-Calibrated RAS/MAPK Inhibitor with Defined Selectivity Profile


APS6-45 (CAS 2188236-41-9) is a tumor-calibrated inhibitor (TCI) derived from sorafenib that selectively targets RAS/MAPK signaling. It functions as an inhibitor of the oncogenic RET^M918T mutant kinase, exhibiting a binding dissociation constant (Kd) of 28 nM for this target [1]. The compound demonstrates oral bioavailability and has shown antitumor activity in preclinical models of medullary thyroid carcinoma (MTC), including suppression of colony formation in vitro and tumor growth inhibition in mouse xenograft studies [1]. Its selectivity profile has been characterized against a panel of kinases, providing a basis for its use as a tool compound in research focused on RAS-driven malignancies and kinase inhibitor pharmacology [1].

Why RAS Pathway Inhibitors Like Sorafenib Cannot Substitute for APS6-45 in Experimental Models


Generic substitution of RAS pathway inhibitors is not feasible due to critical differences in target engagement and selectivity profiles. While APS6-45 is a derivative of sorafenib, a multi-kinase inhibitor, its binding profile is significantly altered, resulting in a narrow, tumor-calibrated selectivity [1]. Unlike sorafenib, which inhibits multiple kinases (e.g., VEGFR, PDGFR, RAF) leading to off-target effects and toxicity, APS6-45 was specifically engineered to reduce these interactions, as evidenced by its selective binding to RET^M918T over a panel of more than 60 kinases [1]. This refined selectivity translates to a different efficacy and safety window in preclinical models, directly impacting experimental outcomes and therapeutic index assessments [1]. Using a less selective analog like sorafenib would introduce confounding variables, obscuring the specific contributions of RAS/MAPK pathway modulation and increasing the likelihood of off-target-driven phenotypes.

Quantitative Comparative Evidence for APS6-45 Differentiation


Enhanced Selectivity for Oncogenic RET^M918T Kinase Over a Broad Kinase Panel

APS6-45 exhibits high-affinity, selective binding to the oncogenic RET^M918T mutant kinase. In a direct binding assay (Kd determination), APS6-45 shows a Kd of 28 nM for RET^M918T, which is a key driver in medullary thyroid carcinoma [1]. This selectivity is contrasted by significantly weaker binding to other kinases such as EphA8 (Kd = 410 nM, 14.6-fold selectivity), p38δ (Kd = 940 nM, 33.6-fold), JNK2 (Kd = 1,500 nM, 53.6-fold), and c-Src (Kd = 1,700 nM, 60.7-fold). Furthermore, at a screening concentration of 10 µM, APS6-45 did not significantly bind to a panel of over 60 other kinases, highlighting a refined target profile compared to its parent compound, sorafenib [1].

Kinase Selectivity RET Inhibition Off-Target Profiling

Potent In Vitro Suppression of MTC Colony Formation at Nanomolar Concentrations

APS6-45 demonstrates potent inhibition of anchorage-independent growth in TT human medullary thyroid carcinoma (MTC) cells. In a soft agar colony formation assay, treatment with 3-30 nM APS6-45 for 3 weeks resulted in strong suppression of colony formation [1]. This in vitro efficacy at nanomolar concentrations correlates with its high affinity for the RET^M918T target. While specific quantitative colony counts for a comparator are not provided in the primary reference for this exact assay condition, the effective concentration range (3-30 nM) is directly aligned with the compound's target binding affinity (Kd = 28 nM), supporting a mechanism-driven effect.

Colony Formation Medullary Thyroid Carcinoma Anchorage-Independent Growth

In Vivo Tumor Growth Inhibition in MTC Xenograft Model with Favorable Tolerability

Oral administration of APS6-45 demonstrates significant antitumor activity in a TT mouse xenograft model of medullary thyroid carcinoma. Mice treated with 10 mg/kg per day of APS6-45 showed a decrease in tumor volume compared to vehicle-treated controls [1]. Importantly, this efficacy was achieved without significant toxicity, as indicated by the lack of effect on body weight in the treated animals over the 30-day dosing period [1]. This contrasts with the well-documented toxicities associated with less selective multi-kinase inhibitors like sorafenib, suggesting an improved therapeutic window for APS6-45 in this preclinical model.

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Rescue of Lethal RET^M955T Mutation in Drosophila Melanogaster Model

APS6-45 demonstrates target-specific activity in a whole-animal genetic model. In Drosophila melanogaster expressing the lethal Ret^M955T mutation, oral administration of APS6-45 resulted in a concentration-dependent increase in survival to adulthood [1]. Specifically, at a concentration of 100 µM in the diet, APS6-45 prevented the development of the rough-eye phenotype induced by Ret^M955T, a phenotypic readout directly linked to the mutant kinase activity [1]. This in vivo rescue experiment provides orthogonal validation of the compound's ability to antagonize oncogenic RET signaling in a complex multicellular organism, distinct from traditional mammalian xenograft models.

Drosophila Model RET Mutation In Vivo Rescue

Recommended Research Applications for APS6-45 Based on Quantitative Evidence


Target Validation Studies in RET-Mutant Medullary Thyroid Carcinoma (MTC) Models

Given its high-affinity binding to RET^M918T (Kd = 28 nM) and potent suppression of TT cell colony formation at nanomolar concentrations (3-30 nM) [1], APS6-45 is ideally suited for target validation studies in MTC. Researchers can use this compound to dissect the specific role of oncogenic RET/MAPK signaling in tumor cell proliferation and survival, with confidence that the observed effects are not confounded by broad off-target kinase inhibition [1].

Preclinical In Vivo Efficacy and Tolerability Assessments

APS6-45's demonstrated oral bioavailability, ability to inhibit tumor growth in a TT xenograft mouse model (10 mg/kg/day), and lack of significant body weight loss over 30 days [1] make it a valuable tool for preclinical pharmacodynamic and efficacy studies. It allows for the exploration of RAS/MAPK inhibition in a mammalian system while mitigating the confounding effects of overt toxicity often seen with broader-spectrum kinase inhibitors.

Mechanistic Studies in Drosophila Genetic Models of Oncogenic RET Signaling

The compound's validation in a Drosophila model of Ret^M955T-induced lethality, where it rescues the rough-eye phenotype at 100 µM [1], establishes APS6-45 as a unique tool for genetic and pharmacological interaction studies. This platform enables rapid, cost-effective screening for modifiers of RET signaling and can be used to investigate mechanisms of resistance or synergy with other genetic alterations.

Kinase Selectivity Profiling and Off-Target Analysis

With its well-characterized selectivity profile against a panel of over 60 kinases [1], APS6-45 serves as an excellent reference compound for kinase selectivity panels. Researchers can use its defined Kd values for RET, EphA8, p38δ, JNK2, and c-Src as benchmarks when profiling new chemical entities or assessing the selectivity of other tool compounds targeting the RAS/MAPK pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for APS6-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.